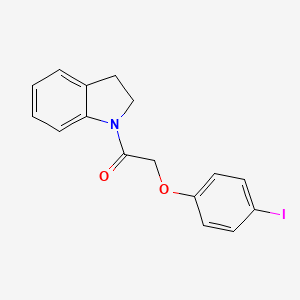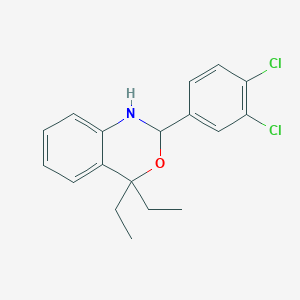![molecular formula C15H26N2O6 B11510879 4-Hydroxy-3-[3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11510879.png)
4-Hydroxy-3-[3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone , belongs to the class of cyclohexenones . Its chemical formula is C13H18O3 , with a molecular weight of approximately 222.28 g/mol . It appears as a yellow crystalline solid with a bitter taste and is sparingly soluble in water but dissolves in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
The synthetic routes for this compound involve the condensation of appropriate precursors. While I don’t have specific details on industrial production methods, researchers typically prepare it through organic synthesis.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or ligand.
Medicine: Researchers explore its potential therapeutic properties.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related cyclohexenones. Its unique structure may confer distinct properties.
Remember that further detailed studies and experiments are necessary to fully understand the compound’s behavior and applications
Properties
Molecular Formula |
C15H26N2O6 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
4-hydroxy-3-[3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H26N2O6/c1-12(2)14(5,20)16(10(18)22-12)8-7-9-17-11(19)23-13(3,4)15(17,6)21/h20-21H,7-9H2,1-6H3 |
InChI Key |
JGBFGNPMJHHGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCN2C(=O)OC(C2(C)O)(C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510796.png)

![4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11510808.png)
![1,7-Bis-(4-fluoro-phenyl)-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11510817.png)

![ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11510828.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide](/img/structure/B11510834.png)
![2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11510856.png)
![4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide](/img/structure/B11510867.png)
![ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11510870.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11510872.png)
![6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11510887.png)
![ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-oxo-3-pentyltetrahydrofuran-3-carboxylate (non-preferred name)](/img/structure/B11510899.png)
![9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11510912.png)
